

# detailed protocol for small-scale dibenzyl azelate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Dibenzyl azelate	
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# **Application Note: Small-Scale Synthesis of Dibenzyl Azelate**

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the small-scale laboratory synthesis of **dibenzyl azelate** via Fischer esterification of azelaic acid with benzyl alcohol.

## Introduction

**Dibenzyl azelate** is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymers and may be of interest in pharmaceutical and cosmetic formulations due to the properties of its parent compounds.[1] This protocol details a straightforward and efficient method for its synthesis on a laboratory scale using Fischer esterification with p-toluenesulfonic acid as a catalyst, a widely used method for ester synthesis. The reaction utilizes a Dean-Stark apparatus to remove water and drive the reaction towards the product.

### **Reaction Scheme**

The overall reaction is the esterification of the two carboxylic acid groups of azelaic acid with two molecules of benzyl alcohol to form **dibenzyl azelate** and water.

Chemical Reaction:



# **Experimental Protocol**

**Materials and Reagents** 

Materials and Reagents								
Reagent	Molecular Weight ( g/mol )	Quantity	Moles (mmol)	Molar Ratio				
Azelaic Acid	188.22	1.88 g	10	1				
Benzyl Alcohol	108.14	2.38 mL (2.48 g)	23	2.3				
p- Toluenesulfonic Acid (p-TSA)	172.20	0.17 g	1	0.1				
Toluene	-	50 mL	-	-				
Saturated NaHCO₃ Solution	-	2 x 20 mL	-	-				
Brine	-	20 mL	-	-				
Anhydrous MgSO <sub>4</sub>	-	~2 g	-	-				
Ethanol	-	As needed	-	-				
Deionized Water	-	As needed	-	-				

# **Equipment**

- 100 mL round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer



- Separatory funnel (100 mL)
- Rotary evaporator
- Crystallization dish
- Büchner funnel and filter paper
- Standard laboratory glassware

## **Synthesis Procedure**

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azelaic acid (1.88 g, 10 mmol), benzyl alcohol (2.38 mL, 23 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).
- Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the theoretical amount of water (0.36 mL) is collected.
- Work-up:
  - Allow the reaction mixture to cool to room temperature.
  - Transfer the mixture to a 100 mL separatory funnel.
  - Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution (caution: CO<sub>2</sub> evolution), another 20 mL of saturated NaHCO<sub>3</sub> solution, and finally with 20 mL of brine.
  - Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
  - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

## **Purification**



#### · Recrystallization:

- The crude product, a pale yellow oil or solid, is purified by recrystallization.
- Dissolve the crude product in a minimal amount of hot ethanol.
- Slowly add deionized water dropwise until the solution becomes cloudy.
- Gently heat the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
- Collect the white crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the purified **dibenzyl azelate** in a desiccator.

**Data Presentation** 

Compoun d	Molecular Weight ( g/mol )	Mass (g)	Moles (mmol)	Theoretic al Yield (g)	Estimate d Actual Yield (g)	Estimated Yield (%)
Azelaic Acid	188.22	1.88	10	-	-	-
Dibenzyl Azelate	368.48	-	-	3.68	3.13	85

Note: The estimated actual yield is based on a typical 85% yield for this type of reaction.

## Characterization

The identity and purity of the synthesized **dibenzyl azelate** can be confirmed by standard spectroscopic methods.



- ¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 10H, Ar-H), 5.11 (s, 4H, -CH₂-Ar), 2.33 (t, J=7.5 Hz, 4H, -O-C(=O)-CH₂-), 1.62 (p, J=7.4 Hz, 4H, -O-C(=O)-CH₂-CH₂-), 1.32 (m, 6H, internal CH₂-).
- $^{13}$ C NMR (CDCl<sub>3</sub>, 100 MHz):  $\delta$  173.3, 136.2, 128.5, 128.1, 128.0, 66.1, 34.1, 28.9, 24.8.
- IR (KBr, cm<sup>-1</sup>): ~3033 (Ar C-H), 2931, 2856 (Aliphatic C-H), 1730 (C=O, ester), 1165 (C-O).

# **Experimental Workflow**

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## References

- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers PMC [pmc.ncbi.nlm.nih.gov]
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